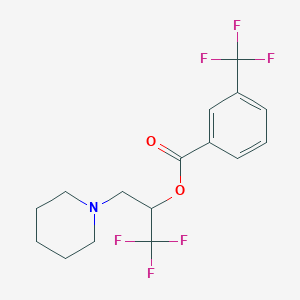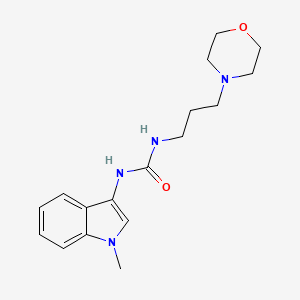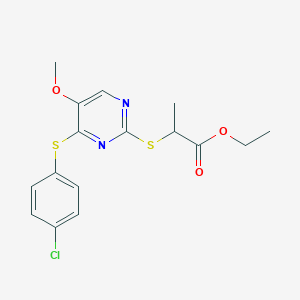
Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of organic sulfur compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfanyl group attached to a chlorophenyl group. The presence of the sulfanyl group suggests that this compound might have some interesting reactivity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the pyrimidine ring and the sulfanyl groups. The electronic structure would be delocalized over the pyrimidine ring, and the sulfur atoms would contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis
Based on the structure, this compound is likely to be a solid at room temperature. It’s probably quite polar due to the presence of the sulfanyl groups and the pyrimidine ring .Applications De Recherche Scientifique
Catalysis and Synthesis
A highly active and selective catalyst for the production of methyl propanoate via the methoxycarbonylation of ethene was developed, utilizing a new zero-valent palladium complex. This complex is crucial for the efficient synthesis of methyl propanoate, an important compound in various chemical processes (Clegg et al., 1999).
Organic Chemistry and Reactions
In the field of organic chemistry, the reactions of singlet oxygen with diethyl sulfide in benzene alcohol mixtures were examined, revealing insights into the rate constants of product formation and the role of alcohols in these reactions (Clennan & Greer, 1996).
Medicinal Chemistry and Cytotoxic Activity
New 4-thiopyrimidine derivatives synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate were studied for their molecular structures and cytotoxicity against various cell lines. These studies contribute to the understanding of structure-activity relationships in medicinal chemistry (Stolarczyk et al., 2018).
Pharmaceutical Research and Tuberculosis Treatment
A study on the synthesis of pyridine derivatives highlighted their potential in anti-tubercular therapy. One compound, in particular, showed significant inhibitory activity against Mycobacterium tuberculosis, suggesting its potential as a new therapeutic agent (Manikannan et al., 2010).
Material Science and Conductivity Enhancement
Research in material science showed the enhancement of conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) films through treatment with methanol, demonstrating significant improvements for applications in polymer solar cells (Alemu et al., 2012).
Nucleoside Chemistry and Synthesis
In nucleoside chemistry, mixed 2-(trimethylsilyl)ethyl sulfides were synthesized and used in the von Braun cyanogen bromide reaction, aiding in the preparation of nucleosidic thiocyanates. This work is vital for developing mechanism-based inhibitors and bioactive molecules in pharmaceutical research (Chambert et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[4-(4-chlorophenyl)sulfanyl-5-methoxypyrimidin-2-yl]sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-4-22-15(20)10(2)23-16-18-9-13(21-3)14(19-16)24-12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSKTILLAJVKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=C(C(=N1)SC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(cyclopropanecarbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2698365.png)
![3-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2698367.png)
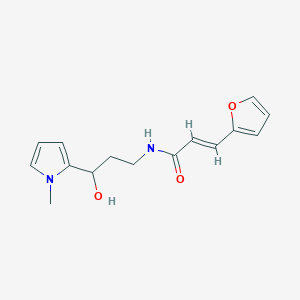
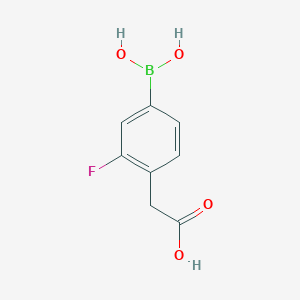
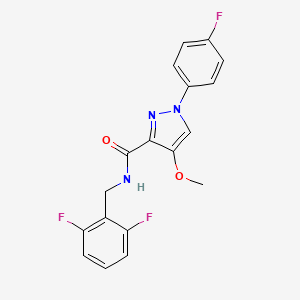
![butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B2698375.png)
![6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2698376.png)
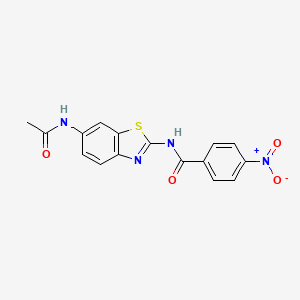
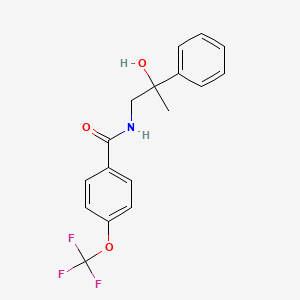
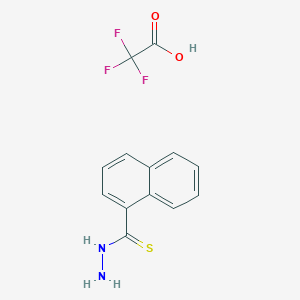
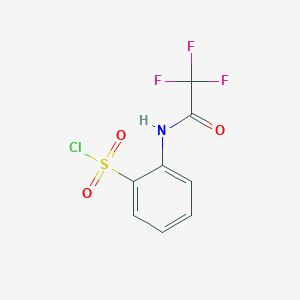
![4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2698384.png)
